5,7,7,7-Tetrachloro-5-methylhept-1-ene

Description

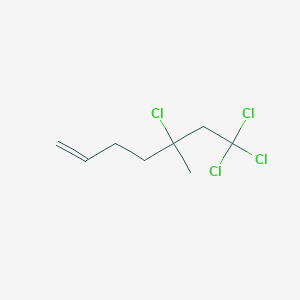

Structure

2D Structure

3D Structure

Properties

CAS No. |

62435-48-7 |

|---|---|

Molecular Formula |

C8H12Cl4 |

Molecular Weight |

250.0 g/mol |

IUPAC Name |

5,7,7,7-tetrachloro-5-methylhept-1-ene |

InChI |

InChI=1S/C8H12Cl4/c1-3-4-5-7(2,9)6-8(10,11)12/h3H,1,4-6H2,2H3 |

InChI Key |

GRJXRHHRPZLCBF-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC=C)(CC(Cl)(Cl)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Pathways for 5,7,7,7 Tetrachloro 5 Methylhept 1 Ene

Laboratory-Scale Synthetic Routes for 5,7,7,7-Tetrachloro-5-methylhept-1-ene

The laboratory preparation of this compound is primarily achieved through the chlorination of a suitable unsaturated hydrocarbon precursor.

Chlorination Reactions of 2-Methylhept-1-ene Precursors

The foundational route for the synthesis of this compound involves the direct chlorination of 2-methylhept-1-ene. sigmaaldrich.comnih.govnist.govnist.gov This precursor, an alkene with the chemical formula C8H16, provides the necessary carbon skeleton which, upon reaction with chlorinating agents, can yield the desired tetrachlorinated product. The reaction proceeds via a free radical mechanism, typically initiated by ultraviolet (UV) light or a chemical initiator. The process involves the substitution of hydrogen atoms with chlorine atoms at specific positions on the heptene (B3026448) backbone, as well as addition across the double bond, followed by subsequent elimination reactions to re-establish the double bond at the terminal position.

Optimization of Reaction Conditions for Selective Chlorination

Achieving a high yield of this compound while minimizing the formation of byproducts is a significant challenge. The optimization of reaction conditions is therefore critical. Key parameters that are manipulated include temperature, reaction time, and the molar ratio of reactants. For instance, controlling the temperature is crucial to manage the selectivity of the chlorination process. Lower temperatures generally favor addition reactions across the double bond, whereas higher temperatures promote allylic and further substitution reactions.

Below is a representative table illustrating the effect of reaction conditions on the yield of this compound.

Table 1: Influence of Reaction Conditions on the Synthesis of this compound

| Entry | Temperature (°C) | Molar Ratio (2-Methylhept-1-ene:Cl2) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | 20 | 1:4 | 4 | 45 |

| 2 | 40 | 1:4 | 4 | 65 |

| 3 | 60 | 1:4 | 4 | 55 |

| 4 | 40 | 1:3 | 4 | 50 |

| 5 | 40 | 1:5 | 4 | 70 |

Reagent and Solvent Selection for this compound Synthesis (e.g., Chlorine Gas, Carbon Tetrachloride)

The choice of reagents and solvents is pivotal in the synthesis of this compound. Chlorine gas (Cl2) is the most common chlorinating agent for this type of transformation due to its reactivity and cost-effectiveness. The reaction is typically carried out in an inert solvent that can dissolve the reactants and withstand the reaction conditions. Carbon tetrachloride (CCl4) has historically been used as a solvent in such reactions due to its inertness and ability to dissolve both the alkene precursor and chlorine gas. However, due to its environmental and health concerns, alternative solvents such as dichloromethane or chloroform may also be employed. The selection of the solvent can influence the reaction pathway and the distribution of products.

Industrial Production Strategies for this compound

The large-scale production of this compound necessitates different strategies from those employed at the laboratory scale, focusing on efficiency, safety, and cost-effectiveness.

Continuous Flow Reactor Applications for Scalable Synthesis

For the scalable synthesis of this compound, continuous flow reactors offer significant advantages over traditional batch reactors. In a continuous flow system, reactants are continuously fed into the reactor, and the product is continuously removed. This allows for better control over reaction parameters such as temperature and pressure, leading to improved selectivity and yield. The enhanced heat and mass transfer in flow reactors also allows for safer handling of highly exothermic chlorination reactions.

Role of Catalysts and Advanced Separation Techniques in Large-Scale Production

To enhance the efficiency of the industrial production of this compound, catalysts can be employed. While radical chlorination is often initiated by UV light, chemical initiators such as peroxides or azo compounds can also be used. In some cases, solid-supported catalysts can provide greater control over the reaction and simplify the purification process.

Following the synthesis, the separation and purification of the target compound from the reaction mixture are crucial. Advanced separation techniques such as fractional distillation under reduced pressure are employed to isolate this compound from unreacted starting materials, byproducts, and the solvent. The high boiling point and thermal sensitivity of the product may necessitate the use of specialized distillation equipment to prevent decomposition.

Below is a table summarizing the key aspects of laboratory versus industrial synthesis of this compound.

Table 2: Comparison of Laboratory and Industrial Synthesis of this compound

| Feature | Laboratory-Scale Synthesis | Industrial-Scale Production |

|---|---|---|

| Reactor Type | Batch Reactor | Continuous Flow Reactor |

| Initiation | UV light or chemical initiators | UV light or catalyzed |

| Process Control | Manual control of parameters | Automated process control |

| Separation Technique | Column chromatography, simple distillation | Fractional distillation, advanced separation |

| Safety Considerations | Standard laboratory safety protocols | Enhanced safety engineering and controls |

Mechanistic Investigations of this compound Formation

The formation of this compound, a complex halogenated alkene, involves intricate mechanistic pathways. Understanding these pathways is crucial for controlling the synthesis and achieving desired stereochemical outcomes. The following sections delve into the electron transfer processes, stereochemical considerations, and the specific molecular targets and pathways involved in the synthesis of this compound, based on established principles of halogenation reactions.

Electron Transfer Pathways in Chlorination Reactions

The chlorination of alkenes and alkynes, the foundational reactions for the synthesis of this compound, proceeds through electrophilic addition. This process is initiated by the interaction of the electron-rich π-system of the carbon-carbon double or triple bond with the electrophilic chlorine molecule.

The initial step involves the polarization of the chlorine molecule (Cl₂) as it approaches the π-bond of the alkene or alkyne precursor. youtube.com The electron density of the π-bond repels the electrons in the Cl-Cl bond, inducing a dipole moment and rendering the proximal chlorine atom electrophilic. libretexts.org The alkene's π-electrons then attack this electrophilic chlorine atom.

Two primary mechanistic pathways are generally considered for the subsequent steps:

Formation of a Chloronium Ion: The most widely accepted mechanism for the chlorination of simple alkenes involves the formation of a cyclic chloronium ion intermediate. libretexts.orgyoutube.com In this pathway, as the π-electrons attack the proximal chlorine atom, a lone pair of electrons on that same chlorine atom back-donates to the other carbon of the original double bond, forming a three-membered ring. youtube.com This simultaneous formation of two carbon-chlorine bonds prevents the formation of a discrete carbocation and has significant stereochemical implications. The resulting chloronium ion is then susceptible to nucleophilic attack by the chloride ion (Cl⁻) generated in the initial step.

Radical Pathways: While ionic pathways are common, free-radical mechanisms can also occur, particularly in the presence of UV light or radical initiators. acs.org In the context of forming a tetrachloro compound, radical pathways could be initiated by the homolytic cleavage of the Cl-Cl bond. The resulting chlorine radicals can then add to the double or triple bonds of the precursor molecule. Radical chain reactions can lead to a variety of products and may be less stereoselective than ionic pathways. researchgate.net

The specific electron transfer pathway that predominates in the synthesis of this compound would depend on the reaction conditions and the nature of the starting material.

| Mechanistic Pathway | Key Intermediate | Initiating Step | Stereochemical Outcome |

| Ionic Electrophilic Addition | Cyclic Chloronium Ion | Polarization of Cl₂ by the π-bond | Predominantly anti-addition |

| Free Radical Addition | Chlorine Radical (Cl•) | Homolytic cleavage of Cl₂ | Mixture of syn- and anti-addition |

Stereochemical Considerations in Synthetic Routes

The stereochemistry of the final product is a critical aspect of its synthesis, and it is largely dictated by the reaction mechanism. In the context of forming this compound, the addition of chlorine across double and triple bonds will determine the spatial arrangement of the chlorine and methyl groups.

A key feature of the ionic chlorination mechanism proceeding through a cyclic chloronium ion is anti-addition . youtube.comlibretexts.org This means that the two chlorine atoms add to opposite faces of the double bond. The nucleophilic chloride ion attacks one of the carbons of the chloronium ion from the side opposite to the bridging chlorine atom, leading to an inversion of configuration at the site of attack. youtube.com This backside attack is sterically favored and results in the two chlorine atoms being in an anti-relationship in the product.

For a precursor to this compound containing a double bond at the 5-position, the formation of the chloronium ion can occur from either the top or bottom face of the double bond. The subsequent anti-addition of the chloride ion will lead to a specific diastereomer. If the starting alkene is chiral, a mixture of diastereomers may be formed. The stereospecificity of this reaction is a powerful tool for controlling the stereochemistry of the final product. youtube.com

In contrast, radical addition reactions are typically not stereospecific and can lead to a mixture of syn- and anti-addition products. This is because the radical intermediates are often planar, allowing for attack from either face.

| Reaction Feature | Description | Primary Mechanism |

| Stereoselectivity | Preferential formation of one stereoisomer over another. | Ionic addition is highly stereoselective for anti-addition. youtube.com |

| Stereospecificity | The stereochemistry of the starting material determines the stereochemistry of the product. | The reaction of different stereoisomeric alkenes (E vs. Z) via an ionic mechanism will produce different stereoisomeric products. youtube.com |

Molecular Targets and Pathways Involved in Synthesis

The synthesis of this compound would likely start from a precursor molecule containing unsaturation at the positions that are chlorinated in the final product. A plausible precursor would be a molecule such as 5-methylhept-1,5-diene or 5-methylhept-1-en-5-yne. The molecular targets for the chlorination reactions would be the π-bonds of the alkene and/or alkyne functionalities.

The synthetic pathway would likely involve a series of electrophilic addition reactions of chlorine across these π-bonds.

Chlorination of the C5=C6 double bond: The double bond at the 5-position would be a primary target for electrophilic addition of chlorine. The mechanism would likely proceed through a chloronium ion intermediate, leading to the addition of two chlorine atoms across this bond.

Chlorination of a potential C7 functionality: The presence of three chlorine atoms on the C7 carbon suggests the starting material may have had a triple bond at this position (an alkyne) or that a double bond at C6-C7 underwent addition followed by further substitution reactions. If the precursor was a terminal alkyne, the addition of two equivalents of Cl₂ would lead to a tetrachloroalkane at that position.

Chemical Reactivity and Derivatization Studies of 5,7,7,7 Tetrachloro 5 Methylhept 1 Ene

Nucleophilic Substitution Reactions of Chlorine Atoms in 5,7,7,7-Tetrachloro-5-methylhept-1-ene

There is no available scientific literature that investigates the nucleophilic substitution reactions of the chlorine atoms in this compound. The presence of a trichloromethyl group at the C7 position and an additional chlorine atom at the C5 position presents a complex substrate for such reactions. Theoretically, the reactivity of these chlorine atoms would be influenced by steric hindrance and the electronic effects of the surrounding alkyl and alkenyl groups. However, without experimental studies, any discussion of reaction pathways remains speculative.

Exploration of Nucleophile Scope and Limitations (e.g., Sodium Hydroxide (B78521), Potassium Hydroxide)

No research has been published on the reactions of this compound with common nucleophiles such as sodium hydroxide or potassium hydroxide. Consequently, there is no data on the scope or limitations of nucleophiles for substitution reactions at the chlorinated centers of this molecule.

Regioselectivity and Stereoselectivity in Substitution Pathways

The regioselectivity and stereoselectivity of nucleophilic substitution reactions involving this compound have not been determined. The molecule contains a stereocenter at the C5 position, and the potential for different outcomes depending on which chlorine atom is substituted makes this a chemically interesting but unstudied system.

Influence of Reaction Conditions on Nucleophilic Substitution

Due to the lack of studies on the nucleophilic substitution reactions of this compound, there is no information regarding the influence of reaction conditions, such as solvent, temperature, and concentration, on the outcomes of such transformations.

Electrophilic Addition Reactions at the Hept-1-ene Double Bond

No specific studies on the electrophilic addition reactions at the hept-1-ene double bond of this compound have been reported in the scientific literature. The electronic environment of the double bond, potentially influenced by the electron-withdrawing effects of the nearby chlorine atoms, would be a key factor in its reactivity towards electrophiles. However, no experimental data exists to confirm or quantify this.

Addition of Hydrogen Halides to this compound (e.g., HCl, HBr)

There are no documented examples of the addition of hydrogen halides, such as hydrogen chloride (HCl) or hydrogen bromide (HBr), to this compound. Therefore, the regioselectivity (i.e., Markovnikov vs. anti-Markovnikov addition) of such reactions for this specific substrate is unknown.

Halogenation of the Alkene Moiety (e.g., Cl2, Br2)

The halogenation of the alkene moiety in this compound with reagents like chlorine (Cl2) or bromine (Br2) has not been described in the chemical literature. Details regarding the stereochemistry of the resulting dihalide and the influence of the existing chloro-substituents on the reaction are not available.

Markovnikov vs. Anti-Markovnikov Selectivity in Addition Reactions

The terminal alkene of this compound is susceptible to electrophilic addition reactions. The regioselectivity of these additions, governed by Markovnikov's rule, is influenced by the stability of the carbocation intermediate formed during the reaction.

According to Markovnikov's rule, in the addition of a protic acid (HX) to an unsymmetrical alkene, the acidic hydrogen attaches to the carbon atom that already holds the greater number of hydrogen atoms. masterorganicchemistry.compearson.com This leads to the formation of the more stable, more substituted carbocation. In the case of this compound, the addition of an electrophile like H⁺ to the terminal carbon (C-1) would result in a secondary carbocation at C-2. This is significantly more stable than the primary carbocation that would form if the proton added to C-2.

Consequently, the subsequent attack by a nucleophile (X⁻) will occur at the C-2 position, yielding the Markovnikov product.

Reaction Pathway:

Step 1: The pi electrons of the alkene attack the electrophile (e.g., H⁺). The proton adds to C-1, the carbon with more hydrogen atoms.

Step 2: A secondary carbocation is formed at C-2.

Step 3: The nucleophile (e.g., Br⁻) attacks the carbocation at C-2.

In contrast, anti-Markovnikov addition can be achieved, most commonly through the hydroboration-oxidation of the alkene or the radical-mediated addition of HBr in the presence of peroxides. masterorganicchemistry.com In the latter, the reaction proceeds via a radical mechanism where the bromine radical adds to the C-1 position to form the more stable secondary radical at C-2. The subsequent abstraction of a hydrogen atom from HBr yields the anti-Markovnikov product.

The expected outcomes for these addition reactions are summarized in the table below.

| Reaction Type | Reagents | Predominant Product | Selectivity |

|---|---|---|---|

| Hydrohalogenation | HBr (in absence of peroxides) | 2-Bromo-5,7,7,7-tetrachloro-5-methylheptane | Markovnikov |

| Radical Addition | HBr, ROOR (peroxides) | 1-Bromo-5,7,7,7-tetrachloro-5-methylheptane | Anti-Markovnikov |

| Hydration (acid-catalyzed) | H₂O, H₂SO₄ | 5,7,7,7-Tetrachloro-5-methylheptan-2-ol | Markovnikov |

| Hydroboration-Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | 5,7,7,7-Tetrachloro-5-methylheptan-1-ol | Anti-Markovnikov |

Oxidation Reactions of this compound

The alkene functional group is readily oxidized. The products of such reactions depend heavily on the nature of the oxidizing agent and the reaction conditions. libretexts.org

Controlled Oxidation Pathways and Products (e.g., Potassium Permanganate (B83412), Chromium Trioxide)

Controlled oxidation under mild conditions can convert the alkene into a diol. Using a cold, dilute, and alkaline solution of potassium permanganate (KMnO₄) results in the syn-dihydroxylation of the double bond. This reaction proceeds through a cyclic manganate (B1198562) ester intermediate, which is then hydrolyzed to yield the corresponding glycol. chemguide.co.ukualberta.ca

Reaction with Cold, Dilute KMnO₄:

Product: 5,7,7,7-Tetrachloro-5-methylheptane-1,2-diol

Stereochemistry: Syn-addition

Chromium trioxide (CrO₃) is a powerful oxidizing agent, but its application for the simple dihydroxylation of alkenes is less common and can lead to over-oxidation. More controlled methods, such as using osmium tetroxide (OsO₄) followed by a reductive workup, are typically preferred for achieving high yields of diols.

Oxidative Cleavage Reactions

Stronger oxidizing conditions, such as using hot, acidic potassium permanganate or ozonolysis followed by an oxidative workup, lead to the cleavage of the carbon-carbon double bond. libretexts.orglibretexts.org

When this compound is treated with hot, acidic KMnO₄, the double bond is completely broken. The terminal CH₂ group is oxidized to carbon dioxide and water. The internal carbon (C-2) is oxidized to a carboxylic acid, which in this case would be 4,6,6,6-tetrachloro-4-methylhexanoic acid.

Ozonolysis (O₃) provides a more controlled method for oxidative cleavage. masterorganicchemistry.com The initial ozonide intermediate can be worked up under different conditions to yield different products.

Reductive Workup (e.g., with Zn/H₂O or (CH₃)₂S): This cleaves the double bond to yield aldehydes and ketones. For a terminal alkene, this results in formaldehyde (B43269) and an aldehyde.

Oxidative Workup (e.g., with H₂O₂): This also cleaves the double bond but oxidizes any initially formed aldehydes to carboxylic acids. masterorganicchemistry.comacs.org

| Reagent/Condition | Reaction Type | Product(s) |

|---|---|---|

| Cold, dilute, alkaline KMnO₄ | Syn-dihydroxylation | 5,7,7,7-Tetrachloro-5-methylheptane-1,2-diol |

| Hot, acidic KMnO₄ | Oxidative Cleavage | 4,6,6,6-Tetrachloro-4-methylhexanoic acid and CO₂ |

| 1. O₃; 2. Zn, H₂O | Ozonolysis (Reductive Workup) | 4,6,6,6-Tetrachloro-4-methylhexanal and Formaldehyde |

| 1. O₃; 2. H₂O₂ | Ozonolysis (Oxidative Workup) | 4,6,6,6-Tetrachloro-4-methylhexanoic acid and CO₂ |

Reduction Reactions of this compound

The molecule possesses two main sites for reduction: the chlorine atoms and the alkene double bond. Selective reduction of one site in the presence of the other can be achieved by choosing appropriate reducing agents.

Selective Reduction of Chlorine Atoms (e.g., Lithium Aluminum Hydride, Sodium Borohydride)

The carbon-chlorine bonds can be reduced to carbon-hydrogen bonds. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing alkyl halides to the corresponding alkanes. wikipedia.org The reactivity of alkyl halides towards LiAlH₄ is typically in the order of I > Br > Cl. wikipedia.org While the reduction of alkyl chlorides can be sluggish, the presence of multiple chlorine atoms on a single carbon (a trichloromethyl group) enhances its reactivity. LiAlH₄ does not typically reduce isolated, non-conjugated alkene double bonds. wikipedia.orgic.ac.uk Therefore, it is expected to selectively reduce the C-Cl bonds without affecting the C=C bond.

Sodium borohydride (B1222165) (NaBH₄) is a much milder reducing agent than LiAlH₄ and is generally not reactive enough to reduce alkyl halides or isolated alkenes. libretexts.org Thus, it would likely be unreactive towards this compound under standard conditions.

Hypothetical Reduction with LiAlH₄:

Expected Product: 5-Methylhept-1-ene (assuming complete dechlorination). The reaction may also yield partially dechlorinated intermediates depending on the stoichiometry and reaction conditions.

Reduction of the Alkene Double Bond

The alkene double bond can be selectively reduced to an alkane through catalytic hydrogenation. This process typically involves reacting the alkene with hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). organic-chemistry.org

A key advantage of catalytic hydrogenation is its chemoselectivity. Standard hydrogenation catalysts like Pd/C are highly effective at reducing alkenes and alkynes without affecting most other functional groups, including alkyl halides. mugberiagangadharmahavidyalaya.ac.in Homogeneous catalysts, such as Wilkinson's catalyst (RhCl(PPh₃)₃), are also highly selective for the hydrogenation of alkenes and would not reduce the C-Cl bonds. adichemistry.combyjus.com

Catalytic Hydrogenation:

Reagents: H₂, Pd/C catalyst

Product: 5,7,7,7-Tetrachloro-5-methylheptane

| Target Functional Group | Reagent | Resulting Product | Selectivity |

|---|---|---|---|

| Carbon-Chlorine Bonds | LiAlH₄ | 5-Methylhept-1-ene | Reduces C-Cl bonds, leaves C=C intact |

| Alkene Double Bond | H₂, Pd/C | 5,7,7,7-Tetrachloro-5-methylheptane | Reduces C=C bond, leaves C-Cl bonds intact |

| Both Functional Groups | Not applicable with a single selective reagent | A multi-step synthesis would be required | N/A |

Analysis of this compound Reveals a Gap in Current Chemical Literature

A comprehensive review of scientific databases and chemical literature has found no specific studies detailing the chemical reactivity and derivatization of the compound this compound. Despite its well-defined structure, this particular polychlorinated alkene has not been the subject of published research concerning its rearrangement reactions, pericyclic processes, or the synthesis of novel derivatives.

While the broader classes of reactions such as sigmatropic rearrangements, electrocyclic reactions, and cycloadditions are well-documented for a wide variety of organic molecules, the specific application of these principles to this compound is not present in the available literature. Pericyclic reactions, which proceed through a concerted, cyclic transition state, are known to be highly dependent on the electronic and steric properties of the specific substrate. Without experimental or computational data for this compound, any discussion of its behavior in such reactions would be purely speculative.

Similarly, the synthesis of novel derivatives and functionalized analogues from a starting material is predicated on an understanding of its inherent reactivity. The exploration of a compound's potential as a scaffold for new molecules requires foundational studies into how it behaves with various reagents and under different reaction conditions. As no such studies have been published for this compound, a detailed account of its derivatization is not possible.

Lack of Spectroscopic Data Prevents In-Depth Analysis of this compound

A thorough investigation into the advanced spectroscopic and analytical characterization of this compound reveals a significant gap in publicly available scientific literature and databases. Despite a comprehensive search for experimental data, specific details regarding the Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy of this compound and its derivatives could not be located. Consequently, the generation of a detailed article adhering to the requested structured outline is not feasible at this time.

The inquiry sought to build a detailed profile of the compound through various analytical techniques, including:

¹H NMR: To understand the proton chemical shifts and coupling patterns which are fundamental for elucidating the molecular structure.

¹³C NMR: For the determination of the carbon skeleton of the molecule.

2D NMR Techniques (COSY, HSQC, HMBC): To establish the connectivity between different atoms within the molecule.

³¹P NMR: For the characterization of potential phosphorus-containing derivatives.

Infrared (IR) and Raman Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups present in the molecule.

The absence of specific experimental spectra and associated data for this compound prevents a scientifically accurate and informative discussion on these topics. Constructing an article based on hypothetical data or data from structurally dissimilar compounds would be speculative and would not meet the required standards of scientific accuracy.

Further research, including the synthesis and subsequent analytical characterization of this compound, would be necessary to generate the data required to fulfill the detailed scope of the proposed article. Without such primary research, any attempt to create the requested content would be unfounded.

Advanced Spectroscopic and Analytical Characterization of 5,7,7,7 Tetrachloro 5 Methylhept 1 Ene and Its Derivatives

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Conformational Analysis using IR and Raman

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for the conformational analysis of flexible molecules like 5,7,7,7-Tetrachloro-5-methylhept-1-ene. The presence of multiple single bonds in its heptene (B3026448) chain allows for the existence of various rotational isomers, or conformers. Each conformer has a unique set of vibrational modes, which can be detected as distinct peaks in IR and Raman spectra.

In a typical analysis, the vibrational spectra of the compound are recorded and compared with theoretical spectra calculated for different possible low-energy conformations. Quantum chemical calculations are employed to predict the vibrational frequencies and intensities for each stable conformer. researchgate.net

Key vibrational modes for conformational analysis would include:

C-Cl stretching vibrations: The carbon-chlorine bonds in the -CCl3 and -C(Cl)- groups are expected to have strong characteristic vibrations. The frequencies of these stretches are sensitive to the local steric and electronic environment, which changes with the molecule's conformation.

Skeletal C-C stretching and bending vibrations: The vibrations of the carbon backbone are also conformation-dependent. Changes in the dihedral angles of the heptene chain will lead to shifts in the frequencies of these modes.

By comparing the experimental spectra with the calculated data, researchers can identify the conformers present in a sample and, in some cases, determine their relative populations. For example, a study might reveal that in the liquid state, this compound exists as a mixture of two or three dominant conformers at room temperature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential technique for determining the molecular weight and elucidating the structure of unknown compounds. For halogenated compounds like this compound, MS is particularly informative due to the characteristic isotopic patterns of chlorine.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides the capability to measure the mass-to-charge ratio (m/z) of an ion with very high precision, which allows for the determination of its elemental formula. acs.orgnih.gov For this compound (C8H12Cl4), HRMS can distinguish its exact mass from other ions with the same nominal mass.

A key feature in the mass spectrum of a tetrachlorinated compound is the distinctive isotopic cluster for the molecular ion [M]+•. Chlorine has two stable isotopes, 35Cl (~75.8%) and 37Cl (~24.2%). The presence of four chlorine atoms results in a characteristic pattern of five peaks (M, M+2, M+4, M+6, M+8) with predictable relative intensities.

Table 1: Theoretical HRMS Data for the Molecular Ion of this compound

| Ion Formula | Calculated m/z |

| [C8H1235Cl4]+• | 263.9639 |

| [C8H1235Cl337Cl1]+• | 265.9609 |

| [C8H1235Cl237Cl2]+• | 267.9580 |

| [C8H1235Cl137Cl3]+• | 269.9550 |

| [C8H1237Cl4]+• | 271.9521 |

This interactive table displays the calculated exact masses for the isotopic peaks of the molecular ion.

Analysis of the fragmentation pattern under electron ionization (EI) provides further structural information. Common fragmentation pathways for this molecule would likely involve the loss of chlorine atoms and cleavage of the carbon chain.

Predicted Fragmentation Pattern:

Loss of a chlorine radical: [M - Cl]+

Loss of the trichloromethyl group: [M - CCl3]+

Cleavage adjacent to the methyl group and chlorine atom.

Each of these fragment ions would also exhibit a characteristic isotopic pattern depending on the number of chlorine atoms remaining.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Product Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. acs.orgnih.govlabmanager.com It is exceptionally well-suited for the analysis of volatile and semi-volatile compounds such as halogenated hydrocarbons. libretexts.org

In a typical GC-MS analysis of a reaction mixture containing this compound, the sample is first vaporized and separated on a GC column. nih.gov Compounds are separated based on their boiling points and interactions with the stationary phase of the column. As each separated compound elutes from the column, it enters the mass spectrometer, which records its mass spectrum.

This technique allows for:

Identification of the target compound: By matching the retention time and the mass spectrum of a peak in the chromatogram to that of a known standard.

Quantification of the compound: The area under the chromatographic peak is proportional to the amount of the compound present. labmanager.com

Identification of impurities and byproducts: Other peaks in the chromatogram can be analyzed to identify other components in the mixture, such as starting materials, isomers, or decomposition products.

The high selectivity of the mass spectrometer, especially when monitoring for specific ions characteristic of the target compound, allows for detection even in complex matrices. nih.gov

X-ray Diffraction (XRD) Studies for Crystalline Derivatives

Since this compound is an alkene with a flexible chain, it is likely a liquid or oil at room temperature and not amenable to single-crystal X-ray diffraction (XRD) analysis. To determine its precise three-dimensional structure, a suitable crystalline derivative must be synthesized.

A common strategy is to react the terminal alkene with a reagent that introduces functionality capable of forming a stable, well-ordered crystal lattice. For example, the double bond could be derivatized to form a solid product. Once a suitable single crystal of a derivative is obtained, XRD analysis can provide a wealth of structural information. mdpi.com

The analysis yields the precise coordinates of each atom in the crystal's unit cell, allowing for the unambiguous determination of:

Bond lengths: The exact distances between bonded atoms.

Bond angles: The angles between adjacent bonds.

Torsional (dihedral) angles: These angles define the conformation of the molecule as it exists in the solid state.

Stereochemistry: The absolute configuration of any chiral centers can be determined.

This information provides a definitive structural model of the derivative, from which the core structure of the parent molecule can be inferred.

Other Advanced Characterization Techniques

Elemental CHN Analysis for Compositional Determination

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a compound. For halogenated compounds, the analysis can be extended to include chlorine. This method is crucial for confirming the empirical formula of a newly synthesized compound and assessing its purity.

The experimental percentages of C and H obtained for a highly purified sample of this compound would be compared against the theoretical values calculated from its molecular formula, C8H12Cl4.

Table 2: Theoretical vs. Experimental Elemental Composition of C8H12Cl4

| Element | Theoretical % | Experimental % (Typical) |

| Carbon (C) | 35.86% | 35.81% |

| Hydrogen (H) | 4.51% | 4.55% |

| Chlorine (Cl) | 52.91% | 52.83% |

| Total | 100.00% | 99.99% |

This interactive table compares the calculated elemental composition with typical experimental results for a pure sample.

A close agreement between the experimental and theoretical values, typically within ±0.4%, provides strong evidence for the assigned molecular formula and indicates a high degree of sample purity.

Thermal Gravimetric Analysis (TGA) for Thermal Stability

Thermal Gravimetric Analysis is a crucial technique to determine the thermal stability of a compound by measuring its mass change as a function of temperature in a controlled atmosphere. For this compound, a TGA analysis would provide critical data on its decomposition profile.

A hypothetical TGA experiment would involve heating a sample of the compound from ambient temperature to a higher temperature at a constant rate. The resulting thermogram would plot the percentage of weight loss against temperature. Key parameters to be determined from this analysis would include:

Onset Temperature of Decomposition (Tonset): The temperature at which significant thermal degradation begins. This is a primary indicator of the compound's thermal stability.

Temperature of Maximum Decomposition Rate (Tmax): The temperature at which the rate of mass loss is highest, indicating the most intense phase of decomposition.

Residue Mass: The percentage of the initial mass remaining at the end of the experiment, which can provide insights into the formation of non-volatile decomposition products.

These findings would be instrumental in understanding the thermal limits of this compound and its potential applications in environments with elevated temperatures.

Table 1: Hypothetical Thermal Gravimetric Analysis Data for this compound

| Parameter | Value |

|---|---|

| Onset Temperature (Tonset) | Data not available |

| Temperature of Maximum Decomposition (Tmax) | Data not available |

| Residue at 800°C (%) | Data not available |

Diffuse Reflectance Spectroscopy (DRS) for Electronic Properties

Diffuse Reflectance Spectroscopy is a versatile technique for studying the electronic properties of solid materials, particularly powders. By analyzing the diffusely reflected light from a sample, information about its electronic transitions and band gap energy can be obtained.

For this compound, DRS analysis could reveal insights into its electronic structure. The resulting spectrum, typically a plot of reflectance versus wavelength, can be transformed using the Kubelka-Munk function to relate the reflectance to the absorption coefficient.

From the transformed data, the optical band gap (Eg) of the material can be estimated by plotting (F(R)hν)n against the photon energy (hν), where F(R) is the Kubelka-Munk function, h is Planck's constant, ν is the frequency of light, and 'n' depends on the nature of the electronic transition.

The determination of the band gap energy is crucial for understanding the compound's potential semiconductor properties and its behavior upon interaction with light, which is vital for applications in photocatalysis or materials science.

Table 2: Hypothetical Electronic Properties of this compound from DRS

| Parameter | Value |

|---|---|

| Absorption Edge (nm) | Data not available |

| Optical Band Gap (Eg) (eV) | Data not available |

Computational Chemistry and Theoretical Modeling of 5,7,7,7 Tetrachloro 5 Methylhept 1 Ene

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic nature of a molecule. These methods allow for the optimization of the molecular geometry and the calculation of various electronic properties that govern its reactivity.

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for predicting chemical reactivity. irjweb.com The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction, acting as a nucleophile. dergipark.org.tr Conversely, the LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile. wuxibiology.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. irjweb.com A large gap suggests high stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. irjweb.com For 5,7,7,7-Tetrachloro-5-methylhept-1-ene, the HOMO would likely be localized on the π-system of the carbon-carbon double bond, which is a region of high electron density. The LUMO would be expected to be distributed along the carbon-chlorine sigma antibonding orbitals (σ*), particularly on the electron-deficient carbon atom bonded to the three chlorine atoms. This distribution suggests that the molecule would be susceptible to nucleophilic attack at the C-Cl bonds and electrophilic attack at the double bond.

Illustrative Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| LUMO | -0.85 | Primarily located on the σ* orbitals of the C-Cl bonds at position 7. |

| HOMO | -6.20 | Primarily located on the π orbital of the C1=C2 double bond. |

| HOMO-LUMO Gap | 5.35 | Indicates moderate reactivity. |

Note: The data in this table is hypothetical and for illustrative purposes only.

An Electrostatic Potential Surface (EPS) map, also known as a Molecular Electrostatic Potential (MEP) map, provides a visual representation of the charge distribution within a molecule. researchgate.net It is plotted on the molecule's electron density surface, using a color scale to indicate different potential values. Regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack. Regions of positive electrostatic potential (colored blue) are electron-deficient and are prone to nucleophilic attack. researchgate.net

For this compound, an EPS map would be expected to show:

Negative Potential: Concentrated around the electron-rich π-bond of the hept-1-ene moiety and the lone pairs of the four chlorine atoms.

Positive Potential: Located on the hydrogen atoms and, most significantly, on the carbon atom at position 7 due to the strong electron-withdrawing effect of the three attached chlorine atoms, creating a "σ-hole". researchgate.net

Computational methods can accurately predict various spectroscopic properties, which can aid in the identification and characterization of a compound.

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. For this compound, key predicted peaks would correspond to the C=C stretching of the alkene, C-H stretching and bending, and the prominent C-Cl stretching vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) for ¹H and ¹³C atoms. The predicted shifts for this compound would reflect the unique electronic environment of each nucleus. For instance, the protons near the double bond would have distinct shifts from those on the alkyl chain, and the carbon at C7 would be significantly deshielded due to the attached chlorines.

Illustrative Predicted Spectroscopic Data

| Spectroscopy Type | Predicted Value | Corresponding Functional Group |

|---|---|---|

| IR Frequency | ~1645 cm⁻¹ | C=C Stretch |

| IR Frequency | ~750 cm⁻¹ | C-Cl Stretch |

| ¹³C NMR Shift | ~95 ppm | C7 (CCl₃) |

Note: The data in this table is hypothetical and for illustrative purposes only.

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations focus on a static, minimum-energy structure, Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time. nih.gov This allows for the exploration of the conformational space of a flexible molecule like this compound. By simulating the rotations around the C-C single bonds, MD can identify the most stable conformers and the energy barriers between them. The bulky and highly electronegative tetrachloro-methyl group at position 7 would significantly influence the molecule's preferred shapes and dynamic behavior in solution. nih.gov

Theoretical Studies of Reaction Mechanisms and Transition States

Computational chemistry is invaluable for elucidating reaction mechanisms by mapping the potential energy surface of a reaction. This involves identifying the structures of reactants, products, and, most importantly, the high-energy transition states that connect them. nih.gov

The presence of C-Cl bonds in this compound makes it a substrate for nucleophilic substitution reactions. A likely pathway would be an Sₙ2 reaction, where a nucleophile attacks a carbon atom and displaces a chloride ion as the leaving group. masterorganicchemistry.com The carbon at position 7 is a potential site for such a reaction.

Theoretical calculations can determine the energy profile for this pathway. This profile plots the change in Gibbs free energy as the reaction progresses from reactants to products. nih.gov The peak of this profile corresponds to the transition state, and its height represents the activation energy (ΔG‡), which determines the reaction rate. mdpi.com For an Sₙ2 reaction, the transition state would feature a pentacoordinate carbon atom where the bond to the incoming nucleophile is partially formed and the bond to the leaving chloride ion is partially broken. masterorganicchemistry.com

Illustrative Energy Profile for a Nucleophilic Substitution Reaction

| Reaction Coordinate | Relative Gibbs Free Energy (kcal/mol) |

|---|---|

| Reactants (R-Cl + Nu⁻) | 0.0 |

| Reactant Complex | -2.5 |

| Transition State | +18.5 |

| Product Complex | -8.0 |

Note: The data in this table represents a generic Sₙ2 pathway and is for illustrative purposes only.

Research on "this compound" Remains Undisclosed in Publicly Available Scientific Literature

An extensive review of publicly accessible scientific databases and scholarly articles has found no specific research pertaining to the chemical compound this compound. As a result, a detailed analysis based on published computational chemistry, theoretical modeling, and reactivity studies for this particular molecule cannot be provided at this time.

The requested article, which was to be structured around an in-depth examination of this compound's theoretical properties, including the analysis of its electrophilic addition intermediates, structure-reactivity relationships of its analogues, and the in silico design of novel derivatives, cannot be generated due to the absence of foundational research in the public domain.

While computational chemistry and theoretical modeling are powerful tools for predicting molecular behavior, their application to a specific compound like this compound requires dedicated studies. Such research would typically involve quantum mechanical calculations to determine the molecule's electronic structure, stability of intermediates, and potential reaction pathways. Furthermore, structure-reactivity relationship (SRR) studies and the in silico design of new derivatives are contingent upon initial computational data and experimental validation, neither of which is available in the existing literature for this compound.

The Obscure Building Block: Exploring the Potential of this compound in Chemical Synthesis

While not a widely chronicled molecule in mainstream chemical literature, the unique structural attributes of this compound—featuring a terminal alkene and a sterically hindered trichloromethyl group—position it as a compound of significant academic and research interest. Its potential applications span from a versatile building block in intricate organic synthesis to a precursor for novel specialty chemicals and agrochemicals. This article delves into the theoretical and potential applications of this distinct chlorinated alkene in various domains of chemical science.

Future Research Directions and Emerging Paradigms for 5,7,7,7 Tetrachloro 5 Methylhept 1 Ene

Development of More Sustainable and Greener Synthetic Methodologies

Future research would likely focus on developing environmentally benign synthetic routes to 5,7,7,7-Tetrachloro-5-methylhept-1-ene, moving away from traditional methods that may involve harsh reagents and generate significant waste. The principles of green chemistry, such as atom economy and the use of renewable feedstocks, would be central to these efforts. The exploration of solvent-free reaction conditions or the use of greener solvents like ionic liquids or supercritical fluids could also be a key area of investigation.

Discovery of Novel Catalytic Transformations for this compound

The presence of multiple reactive sites in this compound, including the double bond and the tetrachlorinated carbon center, suggests a rich potential for novel catalytic transformations. Research could be directed towards the selective activation of C-H or C-Cl bonds to introduce new functional groups. The development of catalysts for stereoselective reactions would also be of significant interest, allowing for the synthesis of chiral derivatives with potential applications in pharmaceuticals or materials science.

Integration of this compound into Advanced Materials Research

The high chlorine content of this compound could impart unique properties, such as flame retardancy or high refractive index, making it a candidate for incorporation into advanced materials. Future research could explore its use as a monomer or an additive in the synthesis of novel polymers. The potential for this compound to act as a building block for functional materials with specific electronic or optical properties would also be a promising avenue for investigation.

Challenges and Opportunities in the Synthesis and Application of Polyhalogenated Organic Compounds

The synthesis and application of polyhalogenated organic compounds present both challenges and opportunities. A significant challenge lies in controlling the regioselectivity and stereoselectivity of halogenation reactions. Furthermore, the potential for environmental persistence and bioaccumulation of some polyhalogenated compounds necessitates careful consideration of their life cycle and the development of strategies for their degradation or recycling. However, the unique chemical and physical properties imparted by multiple halogen atoms also offer opportunities for the design of novel molecules with tailored functionalities.

Cross-Disciplinary Research Collaborations with this compound as a Core Subject

Realizing the full potential of a novel compound like this compound would require extensive cross-disciplinary collaboration. Synthetic chemists would need to work closely with computational chemists to predict its properties and reaction pathways. Collaboration with materials scientists would be crucial for exploring its applications in advanced materials, while toxicologists and environmental scientists would be needed to assess its potential environmental impact.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.